Cas no 111049-87-7 (Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate)

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate
- methyl 4-acetamido-5-chloro-2-prop-2-enoxybenzoate
- Methyl 2-allyloxy-4-acetylamino-5-chlorobenzoate
- DQFMSQKNUPIKPS-UHFFFAOYSA-N
- SCHEMBL7414760
- Methyl4-acetamido-2-(allyloxy)-5-chlorobenzoate
- 111049-87-7
-
- インチ: InChI=1S/C13H14ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h4,6-7H,1,5H2,2-3H3,(H,15,16)
- InChIKey: DQFMSQKNUPIKPS-UHFFFAOYSA-N
- SMILES: C=CCOC1=CC(NC(C)=O)=C(Cl)C=C1C(OC)=O
計算された属性
- 精确分子量: 283.06122
- 同位素质量: 283.0611356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- XLogP3: 2.5
じっけんとくせい
- PSA: 64.63
Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757195-1g |
Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate |
111049-87-7 | 98% | 1g |
¥2984.00 | 2024-08-09 |
Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate 関連文献
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Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoateに関する追加情報
Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate (CAS No. 111049-87-7): An Overview of Its Structure, Synthesis, and Applications
Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate (CAS No. 111049-87-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an acetamido group, an allyloxy substituent, and a chloro substituent on a benzoate framework. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.
The chemical structure of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate is defined by the following molecular formula: C13H13ClNO4. The compound's molecular weight is approximately 288.70 g/mol. The presence of the acetamido group (NHCOCH3) and the allyloxy group (OCH2CH=CH2) imparts specific reactivity and solubility characteristics to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
In terms of synthesis, Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate can be prepared through a series of well-defined chemical reactions. One common synthetic route involves the reaction of 4-acetamidobenzoic acid with allyl alcohol in the presence of a suitable coupling agent, followed by esterification with methanol. This multi-step process ensures high yields and purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.
The biological activity of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate has been extensively studied in various contexts. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. Additionally, preliminary in vivo studies in animal models have indicated that it may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.
Beyond its anti-inflammatory properties, Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate has also shown promise in other areas of medicinal chemistry. For instance, it has been investigated for its antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The compound's ability to interfere with viral replication processes makes it a valuable lead compound for further drug development efforts. Moreover, its structural features suggest that it could be modified to enhance its pharmacological properties or to target specific viral enzymes.
In the field of organic synthesis, Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate serves as an important building block for the synthesis of more complex molecules. Its reactivity can be harnessed to introduce functional groups or to undergo various chemical transformations that lead to the formation of novel compounds with desired properties. For example, the allyloxy group can be converted into other functional groups through reactions such as allylic oxidation or allylic substitution, expanding the range of possible applications.
The stability and solubility characteristics of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate are also noteworthy. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation due to exposure to light or moisture. Its solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO) makes it suitable for use in solution-phase reactions and biological assays.
In conclusion, Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate (CAS No. 111049-87-7) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal research. Its unique molecular structure endows it with a range of chemical properties that make it valuable for various applications, from drug discovery to materials science. Ongoing research continues to uncover new aspects of its behavior and utility, further solidifying its importance in the scientific community.
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